Atosiban Acetate Atosiban Acetate ATOSIBAN ACETATE is a Protein drug with a maximum clinical trial phase of IV that was first approved in 2000 and is indicated for premature birth.
Brand Name: Vulcanchem
CAS No.: 914453-95-5
VCID: VC21347776
InChI: InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36-;/m0./s1
SMILES: Array
Molecular Formula: C45H71N11O14S2
Molecular Weight: 1054.2 g/mol

Atosiban Acetate

CAS No.: 914453-95-5

Cat. No.: VC21347776

Molecular Formula: C45H71N11O14S2

Molecular Weight: 1054.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Atosiban Acetate - 914453-95-5

Specification

CAS No. 914453-95-5
Molecular Formula C45H71N11O14S2
Molecular Weight 1054.2 g/mol
IUPAC Name acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36-;/m0./s1
Standard InChI Key SVDWBHHCPXTODI-QIWYXCRTSA-N
Isomeric SMILES CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O.CC(=O)O
Canonical SMILES CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O
Appearance White Solid
Melting Point >160°C

Introduction

Chemical Structure and Synthesis

Atosiban acetate is a nonapeptide derivative of oxytocin, with structural modifications at positions 1, 2, 4, and 8. Key modifications include:

  • Position 1: Replacement of cysteine with 3-mercaptopropanic acid.

  • Position 2: Substitution of L-tyrosine with D-tyrosine (ethoxy group).

  • Position 4: Threonine instead of glutamine.

  • Position 8: Ornithine instead of leucine .

Synthesis Methods

Two primary synthetic routes have been developed:

ParameterLiquid-Phase Method (Patent EP2537856B1) Boc-Chemistry (EMA Documentation)
SolventAcetonitrile aqueous (10% v/v)Ethanol, ammonium acetate
OxidationH₂O₂ (2–8 equivalents)Iodine oxidation
Reaction Time5–60 minutesLonger, not specified
YieldHigh (industrial scalability)Validated with 4 batches (2 kg each)
Key StepsDissolution → pH adjustment (8–9) → oxidation → filtration → acetate salt formationBoc-chemistry → deprotection → disulfide formation → ion exchange chromatography

The liquid-phase method (source 5) emphasizes rapid oxidation with H₂O₂, achieving faster industrial production, while the Boc-chemistry approach (source 4) ensures precise chiral center control. Both methods yield atosiban acetate as a white, hygroscopic powder with >99% purity .

Mechanism of Action

Atosiban acetate exerts a dual-action receptor modulation at oxytocin receptors:

  • Gq-Protein Antagonism: Blocks oxytocin-induced inositol triphosphate (IP₃) production, preventing cytosolic calcium release and voltage-gated calcium channel activation. This inhibits myometrial contractions .

  • Gi-Protein Agonism: Paradoxically activates Gi pathways, triggering pro-inflammatory NF-κB signaling in the amnion. This dual effect may reduce efficacy compared to non-inflammatory tocolytics .

PathwayEffectClinical Implication
Gq Antagonism↓ Uterine contractionsPrimary therapeutic action
Gi Agonism↑ NF-κB → Pro-inflammatory cytokinesPotential reduction in treatment efficacy

Pharmacokinetics

Atosiban acetate exhibits rapid distribution and metabolism, critical for its short-term tocolytic use. Key parameters include:

ParameterValueSource
Initial Half-Life0.21 hours (tα)
Terminal Half-Life1.7 hours (tβ)
Clearance41.8 L/hour
MetabolismHydrolysis → Active M1 fragment (10× less potent)

Distribution and Elimination

  • Plasma Protein Binding: 46–48% in humans .

  • Fetal Exposure: Low placental transfer (foetal-to-maternal AUC ratio ≈0.01–0.12) .

  • Excretion: Primarily renal (metabolites); <50% parent drug detected in urine .

EndpointAtosiban (n=361)β-Agonist (n=342)p-value
Undelivered at 7 days59.6%47.7%0.004
Treatment Failure (Inefficacy)14.2%5.8%0.0003
Re-treatment Rate20.2%Not reported

While atosiban demonstrated superior short-term efficacy, higher treatment failure rates due to inefficacy and concerns about fetal mortality in extreme preterm cases (20–24 weeks) limit its use in early gestation .

Adverse EffectIncidenceMechanism
Injection-Site ReactionsCommonLocal irritation
Pro-Inflammatory EffectsTheoreticalGi-pathway activation → NF-κB
Fetal Mortality5.2% (vs 1.7% placebo) in extreme pretermUnclear etiology, possibly confounding variables

Preclinical studies showed no systemic toxicity at 10× therapeutic doses in rats and dogs . Human data indicate a favorable safety profile, with no cardiovascular or metabolic disturbances reported .

Regulatory Status and Availability

Atosiban acetate is approved in Europe (Tractocile®) and available in generic forms. Key regulatory restrictions include:

  • Gestational Age: ≥24 weeks (due to fetal mortality risks in <24 weeks) .

  • Contraindications: Ruptured membranes, chorioamnionitis, or severe fetal compromise .

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